2-Acetylamino-3-cyclopropylpropionic acid

Description

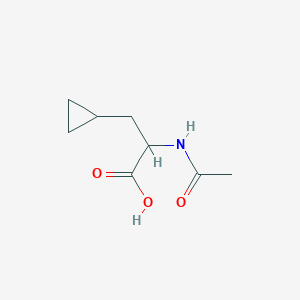

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFPQYGJPTFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473050 | |

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-69-5 | |

| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetylamino-3-cyclopropylpropionic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and highly stereoselective chemoenzymatic approach for the synthesis of 2-acetylamino-3-cyclopropylpropionic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints into peptides and other bioactive molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategy. The guide emphasizes a modern, efficient route that combines a classical chemical oxidation with a highly selective biocatalytic reductive amination, followed by a straightforward N-acetylation.

Introduction: The Significance of Cyclopropyl-Containing Amino Acids

Non-natural amino acids are critical tools in modern drug discovery, enabling the fine-tuning of the pharmacological profiles of peptide-based therapeutics. The incorporation of unique side chains can enhance metabolic stability, improve receptor binding affinity, and control peptide conformation. Among these, amino acids featuring a cyclopropyl ring have garnered significant interest.[1] The cyclopropyl group is the smallest possible carbocycle, and its rigid, strained structure imparts unique conformational properties upon molecules that contain it.[2] this compound, also known as N-acetyl-3-cyclopropyl-alanine, provides a chiral building block that combines the conformational rigidity of the cyclopropyl moiety with the N-terminal protection common in peptide synthesis.

This guide details a highly efficient and enantioselective pathway to (S)-2-acetylamino-3-cyclopropylpropionic acid, leveraging the precision of enzymatic catalysis to establish the critical stereocenter.

Recommended Synthetic Strategy: A Chemoenzymatic Approach

The optimal strategy for synthesizing this compound involves a three-stage process that prioritizes efficiency, scalability, and high stereochemical purity. This route begins with readily available starting materials and employs a key enzymatic step to ensure the desired enantiomer is produced in high excess.

The overall synthetic workflow is as follows:

Caption: Overall workflow for the chemoenzymatic synthesis of the target compound.

This approach is divided into two primary phases:

-

Phase 1: Synthesis of the α-Keto Acid Precursor. Chemical oxidation of an inexpensive starting material, cyclopropyl methyl ketone, to yield the key intermediate, cyclopropylglyoxylic acid.

-

Phase 2: Synthesis of the Final Compound. A two-step process involving the asymmetric enzymatic conversion of the α-keto acid to the corresponding (S)-amino acid, followed by N-acetylation.

Phase 1: Synthesis of Cyclopropylglyoxylic Acid

The foundational step in this synthesis is the creation of the α-keto acid, which serves as the substrate for the crucial enzymatic reaction. This is achieved through the oxidation of cyclopropyl methyl ketone.

Mechanistic Rationale

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing a methyl ketone to the corresponding carboxylate. The reaction proceeds under basic conditions, which helps to prevent side reactions and stabilize the product as its potassium salt. The use of potassium carbonate (K₂CO₃) maintains the necessary alkalinity.[3] Excess permanganate is subsequently quenched with hydrogen peroxide (H₂O₂), which reduces it to manganese dioxide (MnO₂), a solid that can be easily removed by filtration.

Caption: Key inputs and outputs of the oxidation step.

Detailed Experimental Protocol

Materials:

-

Cyclopropyl methyl ketone

-

Potassium permanganate (KMnO₄)

-

Potassium carbonate (K₂CO₃)

-

3.5% Hydrogen peroxide (H₂O₂) solution

-

Methanol (CH₃OH)

-

Deionized water

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone and a catalytic amount of potassium carbonate in water. Heat the mixture to 50°C.

-

Prepare a solution of potassium permanganate in water. Over a period of several hours, add the KMnO₄ solution dropwise to the heated ketone mixture, maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring the mixture for an additional 3-4 hours at 50°C to ensure the reaction goes to completion.

-

Carefully quench the excess KMnO₄ by the slow addition of 3.5% H₂O₂ solution until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.

-

Concentrate the filtrate in vacuo to obtain a solid residue.

-

Recrystallize the solid residue from methanol to yield pure potassium cyclopropylglyoxylate as a solid.

Phase 2: Asymmetric Synthesis and N-Acetylation

This phase represents the core of the stereoselective synthesis, where the chiral center is introduced, followed by the final modification to obtain the target molecule.

Step 1: Enzymatic Reductive Amination

The conversion of the achiral α-keto acid to the chiral (S)-amino acid is the most critical step for ensuring high enantiopurity. Biocatalysis offers a superior alternative to many traditional chemical methods, which often require chiral auxiliaries or expensive metal catalysts.[4]

This protocol utilizes a dehydrogenase enzyme, such as leucine dehydrogenase or a similarly functioning aminotransferase, to catalyze the asymmetric reductive amination of potassium cyclopropylglyoxylate.[3] The high fidelity of the enzyme's active site ensures the production of the (S)-enantiomer with excellent enantiomeric excess (>99% ee).[5]

The reaction requires a hydride source, which is provided by the cofactor nicotinamide adenine dinucleotide (NADH). As NADH is consumed, it is converted to its oxidized form, NAD⁺. To make the process economically viable, an in situ cofactor regeneration system is employed. A common and effective system uses formate dehydrogenase, which oxidizes formate (from a salt like ammonium formate) to carbon dioxide, concurrently reducing NAD⁺ back to NADH. Ammonium formate conveniently serves as both the ammonia source for the amination and the substrate for cofactor regeneration.

Caption: The coupled enzymatic system for asymmetric reductive amination with in-situ NADH regeneration.

Materials:

-

Potassium cyclopropylglyoxylate

-

Ammonium formate (NH₄HCO₂)

-

Leucine Dehydrogenase (or other suitable dehydrogenase)

-

Formate Dehydrogenase

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Phosphate buffer (e.g., pH 8.0)

-

Boc anhydride (Di-tert-butyl dicarbonate) for isolation (optional, see note)

-

Appropriate organic solvents (e.g., ethyl acetate)

Procedure:

-

Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 8.0).

-

To the buffer, add potassium cyclopropylglyoxylate, ammonium formate (in molar excess), and a catalytic amount of NAD⁺.

-

Initiate the reaction by adding the leucine dehydrogenase and formate dehydrogenase enzymes. The reaction is typically performed at a controlled temperature (e.g., 30-40°C).

-

Stir the reaction mixture for 6-24 hours. Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.

-

Upon completion, the enzyme can be removed by methods such as heat treatment followed by centrifugation, or ultrafiltration.

-

Isolation Note: Direct isolation of the zwitterionic amino acid can be challenging. A common strategy involves first protecting the amine with Boc anhydride to form the more organic-soluble N-Boc-(S)-cyclopropylglycine, which can be easily extracted with an organic solvent like ethyl acetate.[3] The Boc group can then be removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the pure amino acid. Alternatively, ion-exchange chromatography can be used for direct isolation.

| Parameter | Typical Value | Reference |

| Substrate Concentration | 100-120 g/L | [5] |

| pH | 8.0 | [5] |

| Temperature | 40°C | [5] |

| Molar Ratio (Ammonium Formate:Substrate) | 3:1 | [5] |

| Conversion Yield | >95% | [5] |

| Enantiomeric Excess (ee) | >99.5% | [5] |

| Table 1: Typical optimized reaction parameters and outcomes for the enzymatic reductive amination. |

Step 2: N-Acetylation

The final step is the straightforward acetylation of the primary amine of (S)-2-amino-3-cyclopropylpropionic acid.

This transformation is a classic nucleophilic acyl substitution. The amino group of the cyclopropylglycine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling acetate as a leaving group and forming the N-acetylated product. The reaction is typically run in an aqueous or mixed aqueous/organic solvent. The presence of a mild base can be used to neutralize the acetic acid byproduct, but often the reaction proceeds efficiently without it.[6]

Materials:

-

(S)-2-Amino-3-cyclopropylpropionic acid

-

Acetic anhydride

-

Deionized water

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve (S)-2-amino-3-cyclopropylpropionic acid in water.

-

Cool the solution in an ice bath.

-

Add acetic anhydride (typically 1.5-2.0 molar equivalents) to the stirred solution. The addition may be done in one portion or dropwise.

-

Continue stirring vigorously for 20-30 minutes as the reaction proceeds. The solution may warm up.

-

Allow the reaction mixture to stand at room temperature for a couple of hours or overnight in a refrigerator to ensure complete reaction and crystallization if the product is insoluble.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, acidify the mixture to a low pH (e.g., pH 1-2) with concentrated HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure (S)-2-acetylamino-3-cyclopropylpropionic acid.[2]

Conclusion

The chemoenzymatic route presented in this guide offers a highly effective and reliable method for the synthesis of enantiopure this compound. By combining a conventional oxidation reaction with a state-of-the-art biocatalytic amination, this strategy addresses the key challenge of stereocontrol with exceptional precision. The protocols described are built upon established and scalable methodologies, providing a clear path for researchers and drug development professionals to access this valuable non-proteinogenic amino acid for applications in peptide synthesis and medicinal chemistry.

References

-

Parker, W. L., Hanson, R. L., Goldberg, S. L., & Goswami, A. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(2), 236-241. [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Reductive Amination of Aldehydes and Ketones with Ammonia and Hydrogen Catalyzed by an Iridium Complex. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

-

Tang, Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2256. [Link]

-

Yashin, N. V., et al. (2013). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Bulletin, 62(4), 847-873. [Link]

-

Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. [Link]

-

Satoh, T., et al. (2006). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 54(5), 269-272. [Link]

-

Organic Syntheses. (1943). Acetylglycine. Organic Syntheses, Coll. Vol. 2, p.11 (1943); Vol. 19, p.4 (1939). [Link]

-

Al-Harrasi, A., & Hussain, J. (2019). Cyclopropyl-Containing Natural Products. RSC Advances, 9(3), 1357-1384. [Link]

- Google Patents. (1995). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Wikipedia. (n.d.). N-terminal acetylation. [Link]

-

ResearchGate. (2025). Proposed reaction pathways for the amination of glyoxylic acid over the catalyst. [Link]

-

PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

- 1. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Unique Value Proposition of the Cyclopropyl Moiety in Amino Acid Scaffolds

An In-depth Technical Guide to the Biological Activity of Cyclopropyl Amino Acids

In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that confer advantageous biological and pharmacological properties is relentless. Among the non-canonical amino acids, those incorporating a cyclopropane ring—cyclopropyl amino acids (cAAs)—have emerged as exceptionally valuable building blocks. The distinctiveness of the cyclopropyl group stems from its unique electronic and structural characteristics: high ring strain, coplanarity of its three carbon atoms, and C-C bonds with enhanced π-character.[1][2] These features, when integrated into an amino acid framework, bestow a combination of rigidity, metabolic stability, and precise conformational control that is highly sought after in the design of advanced therapeutics.[3][4]

This guide provides a comprehensive exploration of the biological activity of cyclopropyl amino acids. We will delve into the mechanistic underpinnings of their utility, from constraining peptide conformations to inhibiting enzymes and enhancing pharmacokinetic profiles. This analysis is coupled with practical insights into their synthesis and validated experimental protocols, offering a holistic resource for professionals dedicated to leveraging these powerful scaffolds in drug development.

Section 1: Conformational Control—The Cyclopropyl Group as a Molecular Rudder

A primary application of cAAs is the introduction of conformational rigidity into otherwise flexible peptide chains.[3][5] The strained three-membered ring severely restricts the rotational freedom around adjacent chemical bonds, a phenomenon known as "cyclopropylic strain".[6][7] This steric effect effectively locks the peptide backbone into a more defined and predictable three-dimensional structure.

Causality of Conformational Constraint:

-

Backbone Rigidity: Unlike linear alkyl side chains, the cyclopropane ring prevents free rotation. When incorporated into a peptide, this rigidity translates to a more ordered structure, reducing the entropic penalty associated with binding to a biological target.[1][2]

-

Stabilization of Secondary Structures: The defined torsional angles imposed by cAAs can be exploited to stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor recognition and biological activity.[8] This has been demonstrated in the preparation of constrained stapled peptides targeting protein-protein interactions.[9]

-

Proline Surrogates: Conformationally restricted amino acids, including cAAs, have been successfully employed as substitutes for proline to fine-tune the structural elements responsible for a peptide's biological action.[4]

Caption: cAA-inhibitor binding to an enzyme active site.

Section 3: Improving Pharmacokinetic Profiles

A significant hurdle in drug development is overcoming poor metabolic stability and rapid clearance. [10]The incorporation of a cyclopropyl group into a drug candidate can address these challenges directly, enhancing its pharmacokinetic profile and overall therapeutic potential. [1][2] Key Pharmacokinetic Advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, and their high bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. [1][11]This increased stability can lead to a longer in vivo half-life, reducing dosing frequency. [3]* Resistance to Proteolysis: When incorporated into peptides, the steric hindrance and conformational rigidity provided by cAAs can protect adjacent peptide bonds from cleavage by proteases, significantly enhancing the peptide's stability and duration of action. [2][8][12]* Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's pKa and lipophilicity, which can influence properties like brain permeability and reduce efflux by transporters like P-glycoprotein. [1][2] Field-Proven Insight: A Note of Caution While generally promoting stability, cyclopropyl groups are not metabolically inert. When attached directly to an amine, the cyclopropylamine moiety can undergo CYP-mediated oxidation, potentially forming reactive intermediates that can lead to bioactivation and toxicity, as seen with the antibiotic trovafloxacin. [11]Therefore, careful metabolite identification studies are essential during the development of drugs containing this motif.

Caption: Workflow for an in vitro metabolic stability assay.

Section 4: Overview of Synthetic Strategies

The accessibility of cAAs is crucial for their application. A variety of synthetic methods have been developed to produce these valuable building blocks, often with high stereocontrol. [13]* Carbene and Ylide Addition: Classic methods involve the addition of carbenes or sulfur ylides to alkene precursors, followed by functional group manipulations to install the amino acid moiety. [13][14]* Asymmetric Radical Cyclopropanation: Modern catalytic methods, such as Co(II)-based metalloradical catalysis, allow for the highly stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives from dehydroaminocarboxylates. [15]* Multicomponent Reactions: Efficient one-pot, three-component reactions have been developed for the scalable synthesis of novel α,β-cyclopropyl-γ-amino acids. [16]* Enzymatic Reactions: Biocatalytic systems, such as those using engineered E. coli, have been developed for the efficient and highly enantioselective synthesis of specific isomers like (S)-cyclopropylglycine. [17]

Section 5: Experimental Protocol—In Vitro Metabolic Stability Assessment

This protocol describes a self-validating system to determine the metabolic stability of a cAA-containing compound using human liver microsomes (HLM). The inclusion of positive and negative controls ensures the integrity of the assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test Compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6P Dehydrogenase)

-

Positive Control (High Clearance Compound, e.g., Verapamil)

-

Negative Control (Low Clearance Compound, e.g., Warfarin)

-

Acetonitrile (ACN) with internal standard (for quenching and sample processing)

-

96-well incubation plate and collection plate

-

Multichannel pipette, incubator/shaker (37°C), centrifuge

Methodology:

-

Preparation of Master Mix (Cofactor Exclusion):

-

Rationale: Prepare a master mix of buffer and HLM first to ensure uniform distribution before initiating the reaction.

-

On ice, combine the required volume of 0.5 M phosphate buffer and water. Add the HLM to a final concentration of 0.5 mg/mL. Mix gently by inversion.

-

-

Compound Addition:

-

Add 2 µL of the Test Compound, Positive Control, and Negative Control to designated wells of the incubation plate. The final substrate concentration is typically 1 µM.

-

-

Pre-incubation:

-

Rationale: This step allows the test compounds and microsomes to reach thermal equilibrium before the metabolic reaction is initiated.

-

Add the HLM-buffer master mix to the wells.

-

Place the plate in a shaker-incubator at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Rationale: The reaction is started by adding the NADPH regenerating system. A time-zero (T0) sample is taken immediately to represent 100% of the initial compound concentration.

-

Prepare the complete NADPH regenerating system according to the manufacturer's instructions.

-

Add the NADPH solution to all wells to initiate the reaction.

-

Immediately withdraw an aliquot from each well and quench in a separate 96-well collection plate containing ice-cold ACN with an internal standard. This is your T0 sample.

-

-

Time-Course Incubation:

-

Return the incubation plate to the 37°C incubator.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots and quench them in the collection plate as done for the T0 sample.

-

-

Sample Processing:

-

Rationale: Centrifugation pellets the precipitated microsomal proteins, leaving the analyte and internal standard in the supernatant for analysis.

-

Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life: t½ = 0.693 / k

-

Trustworthiness Check: The positive control (Verapamil) should have a short half-life (<30 min), while the negative control (Warfarin) should show minimal degradation (>60 min). If these conditions are not met, the assay is considered invalid.

-

Conclusion and Future Outlook

Cyclopropyl amino acids represent a mature yet continually evolving class of building blocks in drug discovery. Their ability to impart conformational rigidity, enhance metabolic stability, and improve biological potency is well-documented and has been pivotal in advancing numerous preclinical and clinical candidates. [1][2]The strategic incorporation of these unique scaffolds allows medicinal chemists to address fundamental challenges in drug design, from improving peptide therapeutics to creating highly selective enzyme inhibitors. [3][8][12]As synthetic methodologies become more sophisticated and our understanding of their metabolic pathways deepens, the role of cyclopropyl amino acids in the development of next-generation therapeutics is set to expand even further, solidifying their status as a versatile and powerful tool in the medicinal chemist's armamentarium.

References

- Grote, T., et al. (2007). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids.

- Hu, J., et al. (2024).

- Stamford, A. (1984). The synthesis of cyclopropane amino acids and peptides.

- Kulinkovich, O. G., & de Meijere, A. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Various Authors. (2005). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaChem.

- Chen, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)

- Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- Stamford, A. (1985). The synthesis of cyclopropane amino acids and peptides.

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Oishi, T., et al. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane.

- Verma, S., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry.

- Oishi, T., et al. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane...

- Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed.

- Goudreau, N., et al. (n.d.).

- Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

- López, Ó., et al. (n.d.). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. PMC - NIH.

- Siddiqui, G., et al. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS One.

- North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science.

- Peters, U. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- The University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design. UT Austin Chemistry.

- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Precision Health. (2021). Pharmacokinetics of Peptides and Proteins. YouTube.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

The Architectural Backbone of Next-Generation Therapeutics: A Technical Guide to Constrained Amino Acids in Peptide Design

Foreword: Beyond Flexibility – Engineering Precision into Peptide Therapeutics

For decades, the therapeutic potential of peptides has been celebrated for its specificity and potency, mirroring nature's own signaling molecules. However, the inherent flexibility of linear peptides has often been their Achilles' heel, leading to rapid proteolytic degradation, poor bioavailability, and a high entropic penalty upon binding to their targets.[1][2] This guide delves into the transformative field of constrained amino acids, a cornerstone of modern peptide design that addresses these challenges by architecturally pre-organizing peptides into their bioactive conformations. By moving beyond the native 20 amino acids, researchers can instill drug-like properties into peptides, unlocking their full potential to tackle even the most challenging drug targets, such as protein-protein interactions (PPIs).[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles, strategies, and practical applications of constrained amino acids in the rational design of novel peptide therapeutics.

The Rationale for Rigidity: Overcoming the Limitations of Native Peptides

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. In solution, short linear peptides exist as a dynamic ensemble of conformations. Only a fraction of these conformers are biologically active, capable of binding to the target receptor with high affinity. This conformational flexibility presents several significant hurdles in drug development:

-

Proteolytic Instability: Proteases, the enzymes responsible for peptide degradation, typically recognize and cleave peptides in their extended conformations.[1][5] The inherent flexibility of linear peptides increases their susceptibility to enzymatic breakdown, resulting in a short plasma half-life.

-

Reduced Binding Affinity: The transition from a disordered state in solution to a structured, bound conformation is entropically unfavorable.[1][6] This "entropic penalty" reduces the overall binding affinity of the peptide for its target.

-

Poor Selectivity: The ability to adopt multiple conformations can lead to off-target binding, resulting in undesirable side effects.[5]

-

Limited Bioavailability: The physicochemical properties of flexible peptides, including their size and polarity, often hinder their ability to cross biological membranes, leading to poor oral bioavailability.[2][7]

By incorporating constrained amino acids, we can pre-organize the peptide into its bioactive conformation, thereby mitigating these limitations. This strategy not only enhances stability and affinity but also improves selectivity and bioavailability, paving the way for a new generation of potent and durable peptide drugs.[3][4]

A Lexicon of Constraint: Classifying Conformational Scaffolds

Constrained amino acids are a diverse class of building blocks that restrict the rotational freedom of the peptide backbone and/or side chains. The choice of a specific constrained amino acid depends on the desired secondary structure and the specific therapeutic application.

Backbone Constraints: Sculpting the Peptide Fold

These modifications directly limit the torsional angles of the peptide backbone (phi, φ, and psi, ψ), inducing the formation of specific secondary structures.[8][9]

-

α,α-Disubstituted Amino Acids: The substitution of the α-hydrogen with an alkyl group, as seen in α-aminoisobutyric acid (Aib), sterically restricts the available conformational space, favoring the formation of helical structures, particularly the 3_10-helix.[8][10]

-

N-Alkylated Amino Acids: The methylation of the backbone amide nitrogen, a modification found in cyclosporine, can stabilize specific conformations and improve membrane permeability.[7] However, it can also disrupt hydrogen bonding necessary for certain secondary structures.[8]

-

Cyclic Amino Acids: Proline is the archetypal cyclic amino acid, where the side chain is cyclized onto the backbone nitrogen, restricting the φ angle to approximately -60°.[9] Synthetic proline analogs and other cyclic amino acids provide a powerful tool for inducing turns and controlling backbone geometry.[11]

-

β-Amino Acids: The insertion of an additional carbon atom into the backbone of an amino acid creates a β-amino acid. Peptides composed of β-amino acids, known as β-peptides, can adopt stable helical and sheet-like structures, often with enhanced proteolytic resistance.[10][12]

-

Sugar Amino Acids (SAAs): Carbohydrate scaffolds can be functionalized with amino and carboxyl groups to create sugar amino acids.[13] The rigid pyranose ring of SAAs can effectively induce turn structures in peptides.[13]

Side-Chain Constraints: Orienting the Pharmacophore

These constraints focus on restricting the rotational freedom of the amino acid side chain (chi, χ angles), which is often crucial for receptor recognition.[14]

-

β-Substituted Amino Acids: The introduction of alkyl groups at the β-carbon can limit the χ1 and χ2 torsional angles, which is particularly important for aromatic amino acids that frequently serve as key pharmacophoric elements.[14][15]

-

Cyclization Strategies: Covalent cross-linking of side chains is a powerful method to induce and stabilize specific secondary structures.

-

Lactam Bridges: The formation of an amide bond between the side chains of acidic (e.g., Asp, Glu) and basic (e.g., Lys, Orn) residues can create a stable cyclic peptide.

-

Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a common strategy for cyclization.

-

Peptide Stapling: This technique involves introducing covalent bridges, often hydrocarbon staples, between the side chains of amino acids to stabilize α-helical conformations.[4][16] This has proven particularly effective in targeting intracellular protein-protein interactions.[7]

-

The Impact of Conformational Constraint on Peptide Properties: A Quantitative Perspective

The incorporation of constrained amino acids leads to measurable improvements in the biophysical and pharmacokinetic properties of peptides.

| Property | Effect of Constraint | Rationale |

| Proteolytic Stability | Significantly Increased | The pre-organized, rigid structure is a poor substrate for proteases, which typically recognize extended conformations.[1][5] |

| Binding Affinity (Kd) | Decreased (Higher Affinity) | Pre-paying the entropic penalty of binding leads to a more favorable Gibbs free energy of binding.[3][6] |

| Receptor Selectivity | Increased | A well-defined conformation reduces the likelihood of binding to off-target receptors.[5] |

| Cell Permeability | Can be Increased | Certain constraints, like hydrocarbon stapling and N-methylation, can enhance lipophilicity and facilitate membrane transport.[4][7] |

| Oral Bioavailability | Potentially Improved | A combination of increased stability and permeability can lead to improved oral absorption.[2][7] |

Rational Design and Experimental Workflow

The successful design of a constrained peptide therapeutic requires a multidisciplinary approach that integrates computational modeling, chemical synthesis, and biophysical characterization.

Design Phase: From Structure to Sequence

The design process often begins with the three-dimensional structure of the target protein or a known peptide ligand.[17]

Caption: Rational design workflow for constrained peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Lactam-Bridged Peptide

This protocol outlines the general steps for synthesizing a cyclized peptide using Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Deprotect the terminal Fmoc group with a solution of piperidine in DMF. Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions for lactam bridge formation.

-

Allyl/Alloc Deprotection: Once the linear peptide is assembled, selectively remove the allyl (All) and alloc (Alloc) protecting groups using a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., PhSiH3).

-

On-Resin Cyclization: Induce the formation of the lactam bridge by treating the resin-bound peptide with a coupling agent (e.g., PyBOP) and a base.

-

Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Conformational Analysis: Unveiling the 3D Structure

Elucidating the three-dimensional structure of the constrained peptide is crucial to validate the design and understand its structure-activity relationship (SAR).

-

Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure content of the peptide in solution.[18] For example, a strong negative signal at ~208 and ~222 nm is characteristic of an α-helical conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the solution conformation of the peptide, including inter-proton distances (through NOE experiments) and dihedral angle constraints, which can be used to calculate a high-resolution 3D structure.[13]

Caption: Experimental workflow for peptide analysis.

Applications in Drug Discovery: Case Studies

The application of constrained amino acids has led to significant breakthroughs in targeting challenging disease pathways.

-

Oncology: Stapled peptides have been successfully developed to inhibit the p53-MDM2 interaction, a key pathway in cancer.[10] By stabilizing the α-helical conformation of the p53-derived peptide, these agents can restore the tumor-suppressing function of p53.

-

Infectious Diseases: Constrained peptides are being explored as novel anti-infectives. For example, cyclic peptides have been designed to bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, inhibiting viral entry into host cells.[3]

-

Autoimmune Diseases: By designing peptides that mimic or block specific protein-protein interactions in the immune system, it is possible to modulate immune responses and restore tolerance.[3]

Future Outlook: The Expanding Universe of Peptide Therapeutics

The field of constrained peptide design is continually evolving, with ongoing research focused on:

-

Novel Constraining Strategies: The development of new chemistries for cyclization and stapling will provide even greater control over peptide conformation and properties.[3]

-

Improved Drug Delivery: Overcoming the challenge of oral bioavailability remains a key focus, with research into novel formulations and delivery systems.[3]

-

Expanding Therapeutic Applications: The principles of constrained peptide design are being applied to an ever-widening range of diseases, including neurological and cardiovascular disorders.[3]

Constrained peptides represent a powerful and versatile platform for drug discovery, bridging the gap between small molecules and biologics.[16] By leveraging the principles of conformational constraint, scientists are poised to develop a new generation of highly targeted, stable, and effective therapeutics for a wide array of diseases.

References

-

R. I. Talevi, C. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

-

Zhang, Y., et al. (2020). Achieving Enhanced Cell Penetration of Short Conformationally Constrained Peptides through Amphiphilicity Tuning. ResearchGate. [Link]

-

Cabezas, T. L., & Satterthwait, A. C. (2009). Constrained Peptides as Miniature Protein Structures. PubMed Central. [Link]

-

Lescrinier, E., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

-

Angell, Y. L., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Graf von Roedern, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

-

Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]

-

Dougherty, P. G., et al. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PubMed Central. [Link]

-

Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3245-3256. [Link]

-

PeptiDream. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

-

White, C. J., & Yudin, A. K. (2011). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

-

Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3245-3256. [Link]

-

Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]

-

Hart, B. P., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. [Link]

-

Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. PNAS. [Link]

-

Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. PubMed Central. [Link]

-

Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]

-

Pitre, S. P., & Moody, C. J. (2020). Radical‐Based Synthesis and Modification of Amino Acids. PubMed Central. [Link]

-

Kasinath, V., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. PubMed Central. [Link]

-

Lescrinier, E., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

-

Locarno, S. A., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]

-

LibreTexts Biology. (2025). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]

-

Encyclopedia MDPI. (2021). Conformationally Constrained Peptides. MDPI. [Link]

-

Limitless Life. (2025). Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms. Limitless Life Nootropics. [Link]

-

Locarno, S. A., et al. (2021). (PDF) Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rawamino.com [rawamino.com]

- 3. biosynth.com [biosynth.com]

- 4. insightaceanalytic.com [insightaceanalytic.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 17. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2-Acetylamino-3-cyclopropylpropionic acid as a building block

An In-depth Technical Guide to 2-Acetylamino-3-cyclopropylpropionic Acid as a Versatile Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Non-canonical amino acids (ncAAs) have emerged as indispensable tools for overcoming the limitations of traditional peptide and small-molecule therapeutics. Among these, structures incorporating the cyclopropyl group have garnered significant attention for their unique ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity.[1][2][3] This guide provides a comprehensive technical overview of this compound, a valuable and versatile building block. We will explore its fundamental properties, detail robust synthetic strategies, and elucidate its strategic applications in the design and development of next-generation therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple cyclic substituent. Its inherent ring strain results in shortened, stronger, and more polarized C-H bonds, conferring unique electronic and steric properties.[4] When incorporated into drug candidates, this "privileged" motif offers several distinct advantages:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[1][4] This resistance to degradation can lead to a longer in vivo half-life, reducing dosing frequency and improving patient compliance.

-

Conformational Constraint: The rigid nature of the cyclopropyl ring locks the side chain of the amino acid into a fixed orientation.[2] This pre-organization can drastically reduce the entropic penalty upon binding to a biological target, leading to increased potency and selectivity.[1]

-

Improved Target Interaction: By fixing the molecule into a bioactive conformation, the cyclopropyl group can optimize interactions with enzyme active sites or receptor pockets, minimizing off-target effects.[1]

This compound, also known as N-acetyl-3-cyclopropyl-alanine, combines these benefits with the core structure of an amino acid, making it a ready-to-use component for peptide synthesis and small-molecule elaboration.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-acetamido-3-cyclopropylpropanoic acid | [5] |

| Synonyms | N-Ac-RS-3-Cyclopropylalanine | [6] |

| CAS Number | 133992-69-5 | [5] |

| Molecular Formula | C₈H₁₃NO₃ | [5][7][8] |

| Molecular Weight | 171.19 g/mol | [7][8][9] |

| Appearance | White to off-white solid/powder | [7] |

| SMILES | CC(=O)NC(CC1CC1)C(O)=O | [7] |

| InChI Key | ZVTFPQYGJPTFQH-UHFFFAOYSA-N | [5][7] |

Standard analytical techniques for identity and purity confirmation include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis of the Building Block: A Validated Approach

While commercially available, understanding the synthesis of this compound is crucial for custom isotopic labeling or derivative synthesis. A robust and logical two-stage approach involves the formation of the core amino acid followed by N-acetylation.

Workflow for Synthesis

Caption: A two-stage synthetic workflow for this compound.

Experimental Protocol: Synthesis

Stage 1: Synthesis of 2-amino-3-cyclopropylpropionic acid (Core Amino Acid)

This protocol is a generalized method based on established routes for cyclopropyl amino acid synthesis.[10]

-

Cyclopropanation: To a solution of diethyl malonate in anhydrous ethanol, add sodium ethoxide. Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2-chloroethane dropwise and reflux the mixture for 12-18 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up & Purification: After cooling, neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the residue with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl cyclopropane-1,1-dicarboxylate. Purify via vacuum distillation.

-

Hydrolysis & Decarboxylation: Saponify the purified diester using aqueous sodium hydroxide under reflux. Acidify the resulting solution with concentrated HCl to precipitate the dicarboxylic acid. Heat the dicarboxylic acid above its melting point to effect decarboxylation, yielding cyclopropanecarboxylic acid.

-

Amination (via Hofmann Rearrangement): Convert the cyclopropanecarboxylic acid to the corresponding amide via activation (e.g., with thionyl chloride) followed by reaction with ammonia. Subject the resulting amide to a Hofmann rearrangement using bromine and sodium hydroxide to yield the core amino acid, 2-amino-3-cyclopropylpropionic acid. Self-Validation: Each step should be monitored for completion, and intermediates purified and characterized (NMR, MS) to ensure fidelity before proceeding.

Stage 2: N-Acetylation of the Core Amino Acid

-

Reaction Setup: Dissolve 2-amino-3-cyclopropylpropionic acid in a 10% aqueous solution of sodium bicarbonate. Cool the solution in an ice bath to 0-5 °C.

-

Acetylation: Add acetic anhydride dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The pH should be maintained in the basic range by the concurrent addition of sodium bicarbonate solution if necessary.

-

Reaction Completion & Isolation: Stir the mixture for 2-3 hours at room temperature after the addition is complete. Acidify the solution carefully with dilute HCl to a pH of ~3. The N-acetylated product will precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry under vacuum. Self-Validation: Purity of the final product should be confirmed by melting point determination, NMR, and MS analysis, comparing against reference data.

Applications in Drug Design and Development

The utility of this building block lies in its ability to solve common problems in medicinal chemistry.

Key Application Strategies

Caption: The problem-solution-outcome logic for using the building block.

-

Peptide and Peptidomimetic Design: The N-acetyl group serves as a neutral cap at the N-terminus of a peptide, preventing degradation by aminopeptidases. The cyclopropyl side chain can be used to probe steric and electronic requirements of a receptor binding pocket. Its fixed side-chain orientation has been shown to increase enzymatic stability and receptor selectivity in peptide therapeutics.[2]

-

Small-Molecule Scaffolding: As a chiral building block, it can be used to introduce a defined stereocenter and a conformationally restricted side chain into complex small molecules. This is particularly valuable in the design of enzyme inhibitors where precise positioning of functional groups is critical for activity.

-

Prodrug Development: Amino acids are frequently used as promoieties to improve the solubility or membrane permeability of a parent drug by targeting amino acid transporters.[11] Derivatives of this compound can be explored in such prodrug strategies to enhance drug delivery.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes using the building block as an N-terminal capping agent on a resin-bound peptide.

-

Resin Preparation: Swell the peptide-loaded resin (e.g., Rink Amide resin with a pre-synthesized peptide sequence) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

Activation of the Building Block: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a small sample of beads). A negative Kaiser test indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

-

Cleavage and Deprotection: Dry the resin and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the capped peptide from the resin and remove side-chain protecting groups.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the final peptide using reverse-phase HPLC. Self-Validation: The final product's identity and purity must be confirmed by LC-MS and/or MALDI-TOF mass spectrometry.

Safety and Handling

Proper handling is essential for laboratory safety. The compound is classified as harmful and an irritant.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5][7] |

| Signal Word | Warning | [5][7] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

| Storage Class | 11 - Combustible Solids | [7] |

| PPE | Standard laboratory PPE including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat is required. Use in a well-ventilated area or fume hood. |

Conclusion

This compound represents a powerful and highly versatile building block for modern drug discovery. By strategically combining the stability and conformational benefits of the cyclopropyl moiety with the familiar scaffold of an N-protected amino acid, it provides medicinal chemists with a reliable tool to address fundamental challenges in therapeutic design, including metabolic instability and non-specific target binding. Its application in peptide and small-molecule synthesis can accelerate the development of drug candidates with superior potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of innovative medicines.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google Cloud.

- 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- This compound. Fluorochem.

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.

- 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- (R)-2-Acetylamino-3-cyclopropylpropionic acid. CymitQuimica.

- This compound CAS#: 133992-69-5. ChemicalBook.

- Amino Acids in the Development of Prodrugs. MDPI.

- N-Acetyl-L-alanine 99 97-69-8. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound CAS#: 133992-69-5 [amp.chemicalbook.com]

- 7. 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-2-Acetylamino-3-cyclopropylpropionic acid | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Cyclopropyl Moiety: A Cornerstone in the Design of Next-Generation Therapeutics

An In-depth Technical Guide on the Discovery and Application of Novel Cyclopropyl-Containing Amino Acids

Authored by: A Senior Application Scientist

Introduction: The Allure of the Smallest Ring

In the landscape of medicinal chemistry and drug discovery, the relentless pursuit of novel molecular architectures that confer enhanced potency, selectivity, and metabolic stability is paramount. Among the myriad of structural motifs employed, the humble cyclopropyl group has emerged as a powerful tool for molecular design.[1][2][3] This strained, three-membered ring, far from being a mere steric blocker, imparts a unique set of conformational and electronic properties that can profoundly influence the biological activity of a molecule.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and application of cyclopropyl-containing amino acids, a class of non-proteinogenic amino acids that are increasingly finding their place in the design of innovative therapeutics.[1][4]

The incorporation of a cyclopropyl ring into an amino acid framework introduces a high degree of conformational rigidity, significantly limiting the rotational freedom of the peptide backbone or small molecule scaffold.[1][5][6] This pre-organization can lock a molecule into its bioactive conformation, leading to enhanced binding affinity for its target receptor or enzyme.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, offering a strategy to improve the in vivo half-life of drug candidates.[1][7] This inherent stability, coupled with its ability to act as a bioisostere for other common functional groups, makes the cyclopropyl-containing amino acid a highly desirable building block for drug development professionals.[8][9][10]

This technical guide will delve into the core methodologies for the synthesis of these valuable compounds, explore their unique conformational attributes, and showcase their successful application in the development of novel therapeutic agents.

I. The Synthetic Arsenal: Crafting Cyclopropyl Amino Acids

The synthesis of cyclopropyl-containing amino acids presents a unique set of challenges, primarily centered around the stereocontrolled construction of the three-membered ring. Over the years, a diverse array of synthetic strategies has been developed, ranging from classical cyclopropanation reactions to modern catalytic and enzymatic methods.

Simmons-Smith Cyclopropanation: A Classic Workhorse

The Simmons-Smith reaction, first reported in 1958, remains a cornerstone for the synthesis of cyclopropanes.[11] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically form the cyclopropane ring.[11] A modified version employing diethylzinc and diiodomethane, known as the Furukawa reagent, is also widely used.[11][12]

The utility of the Simmons-Smith reaction in the synthesis of cyclopropyl amino acids lies in its ability to cyclopropanate alkene precursors derived from amino acids.[11][12][13] The reaction is known for its high stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.[11]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Amine Precursor

Objective: To synthesize a protected cyclopropyl-containing amino acid via Simmons-Smith cyclopropanation.

Materials:

-

N-Boc-allylglycine methyl ester (1.0 eq)

-

Diethylzinc (2.0 eq, 1.0 M solution in hexanes)

-

Diiodomethane (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-allylglycine methyl ester in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution to the reaction mixture, followed by the dropwise addition of diiodomethane.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-Boc-cyclopropylglycine methyl ester.

Transition Metal-Catalyzed Cyclopropanation: Precision and Versatility

Transition metal catalysis has revolutionized the synthesis of cyclopropanes, offering a high degree of control over stereoselectivity and functional group tolerance.[14][15][16] Catalysts based on rhodium, copper, and cobalt are commonly employed to decompose diazo compounds, generating metal-carbene intermediates that then react with alkenes to form cyclopropanes.[15][17][18][19]

This approach is particularly valuable for the asymmetric synthesis of cyclopropyl amino acids, where chiral ligands on the metal catalyst can induce high levels of enantioselectivity.[17][20] For instance, cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric cyclopropanation of dehydroaminocarboxylates.[17]

Conceptual Workflow: Asymmetric Catalytic Cyclopropanation

Caption: Catalytic cycle for transition metal-mediated cyclopropanation.

Enzymatic Approaches: The Green Chemistry Frontier

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral cyclopropyl amino acids.[21] Enzymes, such as amino acid dehydrogenases, can be engineered to perform asymmetric reductive amination of cyclopropyl keto acids, affording the corresponding amino acids with high enantiomeric excess.[21]

A notable example is the use of a self-sufficient bifunctional enzyme that integrates reductive amination and coenzyme regeneration, enabling the efficient synthesis of (S)-cyclopropylglycine.[21] This biocatalytic system has demonstrated high substrate concentrations and space-time yields, making it a promising approach for industrial-scale production.[21]

| Synthetic Method | Key Features | Stereocontrol | References |

| Simmons-Smith | Use of zinc carbenoids; stereospecific. | High diastereoselectivity based on alkene geometry. | [11][13] |

| Transition Metal Catalysis | Utilizes metal-carbene intermediates; versatile. | Excellent enantioselectivity with chiral ligands. | [15][17][18] |

| Enzymatic Synthesis | "Green" approach; highly selective. | High enantioselectivity. | [21] |

Table 1: Comparison of key synthetic methods for cyclopropyl amino acids.

II. Conformational Constraints: The Power of Rigidity

The defining characteristic of cyclopropyl-containing amino acids is the profound conformational restriction they impose on peptides and small molecules.[1][5][6] The rigid, three-membered ring significantly reduces the number of accessible conformations, effectively "locking" the molecule into a more defined three-dimensional structure.[1][22][23][24]

This conformational rigidity has several important implications for drug design:

-

Enhanced Binding Affinity: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to a significant increase in binding affinity.[1]

-

Improved Selectivity: A more rigid molecular scaffold can lead to more specific interactions with the target protein, reducing off-target effects and improving the overall safety profile of a drug candidate.[1]

-

Modulation of Secondary Structure: The incorporation of cyclopropyl amino acids into peptides can induce the formation of specific secondary structures, such as β-turns and β-sheets, which can be crucial for biological activity.[22]

Logical Diagram: Impact of Conformational Constraint

Caption: The causal chain from cyclopropyl incorporation to improved drug properties.

III. Applications in Drug Discovery: From Bench to Bedside

The unique properties of cyclopropyl-containing amino acids have made them valuable building blocks in the design of a wide range of therapeutic agents.[1][2][4]

Peptide Mimetics and Constrained Peptides

Cyclopropyl amino acids are frequently used to create peptidomimetics with improved stability and oral bioavailability.[25] By replacing proteinogenic amino acids with their cyclopropyl counterparts, researchers can design peptides that are less susceptible to enzymatic degradation while retaining or even enhancing their biological activity.[25]

Bioisosteric Replacement

The cyclopropyl group can serve as a bioisostere for other chemical moieties, such as gem-dimethyl groups or alkenes.[8][9][10] This strategy allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, without significantly altering its interaction with the biological target.

Case Study: Cyclopropyl Amino Acids in Antiviral Drug Design

Several approved antiviral drugs incorporate a cyclopropyl moiety to enhance their efficacy. For example, the strategic placement of a cyclopropyl group can improve the binding of the drug to the viral enzyme it targets, leading to more potent inhibition of viral replication.

Conclusion: A Bright Future for a Small Ring

The discovery and development of novel cyclopropyl-containing amino acids continue to be an active and fruitful area of research. Their unique ability to impart conformational rigidity and metabolic stability makes them invaluable tools for medicinal chemists. As our understanding of their synthesis and properties deepens, we can expect to see an even greater number of innovative therapeutics that harness the power of this small but mighty ring. The continued exploration of new catalytic methods and biocatalytic approaches will undoubtedly expand the accessibility and diversity of these crucial building blocks, paving the way for the next generation of life-saving medicines.

References

-

Miller, T. P., et al. (2007). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Complex. Organic Letters, 9(12), 2235-2238. [Link]

-

Lee, W.-C. C., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

-

Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2289. [Link]

-

Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 15(11), 1398. [Link]

-

Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

-

de la Torre, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(65), 14811-14815. [Link]

-

Unknown Author. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. APIChem. [Link]

-

Falk, D. J., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry, 4(16), 3126-3132. [Link]

-

Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Semantic Scholar. [Link]

-

Jolit, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry, 87(15), 10204-10209. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Mitchell, A. G., et al. (2016). Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. Organic Process Research & Development, 20(12), 2098-2105. [Link]

-

Perry, I. B. (2018). Development of transition metal-catalyzed olefin difunctionalizations. Ph.D. Thesis, Princeton University. [Link]

-

Averina, E. B., & Zefirov, N. S. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 74(8), 713-741. [Link]

-

Sowa, C. M. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Ph.D. Thesis, University of California, Irvine. [Link]

-

Hu, J., et al. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts, 21(02), 212. [Link]

-

El-Kashef, H., et al. (2019). Heterocycles as nonclassical bioisosteres of α-amino acids. Archiv der Pharmazie, 352(1-2), 1800231. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 66(18), 5954-5963. [Link]

-

Unknown Author. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Wikipedia contributors. (2023, December 26). Metal-catalyzed cyclopropanations. In Wikipedia, The Free Encyclopedia. [Link]

-

Ousaka, N., et al. (2015). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

-

Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4493-4537. [Link]

-

Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]

-

Ousaka, N., et al. (2015). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]

-

El-Kashef, H., et al. (2019). ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ResearchGate. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Doyle, M. P. (2001). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis by Metal Complexes (Vol. 23, pp. 193-234). Springer. [Link]

-

Driscoll, J. P. (2020, June 17). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Wikipedia contributors. (2023, November 29). Cyclopropanation. In Wikipedia, The Free Encyclopedia. [Link]

-

Chen, K., & Arnold, F. H. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 139(49), 18037-18046. [Link]

-

Wang, X., et al. (2023). Highly Stereoselective Radical Cyclopropanation of Olefins via Cobaloxime-Based Metalloradical Catalysis. ChemRxiv. [Link]

-

Dappen, M. S., et al. (1990). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 33(5), 1431-1436. [Link]

-

Gellman, S. H. (1998). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Accounts of Chemical Research, 31(4), 173-180. [Link]

-

Wikipedia contributors. (2024, January 10). Proteinogenic amino acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Sato, T., et al. (2017). Bioisostere Identification by Determining the Amino Acid Binding Preferences of Common Chemical Fragments. Journal of Chemical Information and Modeling, 57(12), 3048-3056. [Link]

-

Unknown Author. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptide Institute, Inc.[Link]

-

Kumar, K. S., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 12(1), 16298. [Link]

-

Muttenthaler, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. CHIMIA International Journal for Chemistry, 71(5), 254-262. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Heterocycles as nonclassical bioisosteres of α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]